Thiol-Modifier C6 S-S

Description

Properties

IUPAC Name |

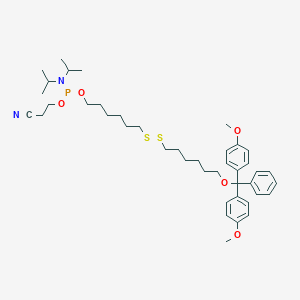

3-[6-[6-[bis(4-methoxyphenyl)-phenylmethoxy]hexyldisulfanyl]hexoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H61N2O5PS2/c1-35(2)44(36(3)4)50(49-32-18-29-43)48-31-15-8-10-17-34-52-51-33-16-9-7-14-30-47-42(37-19-12-11-13-20-37,38-21-25-40(45-5)26-22-38)39-23-27-41(46-6)28-24-39/h11-13,19-28,35-36H,7-10,14-18,30-34H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEONRKLBSGQZRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCCCCCSSCCCCCCOC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H61N2O5PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

769.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Gateway to Thiol-Reactive Chemistries

An In-Depth Technical Guide to Thiol-Modifier C6 S-S for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern molecular biology and drug development, the precise functionalization of biomolecules is paramount. This compound has emerged as a cornerstone reagent for introducing a reactive thiol group onto synthetic oligonucleotides.[][2][3] This capability unlocks a vast array of subsequent conjugation chemistries, enabling the attachment of oligonucleotides to a diverse range of molecules and surfaces.[2] This guide provides a comprehensive overview of the chemical principles, applications, and detailed protocols for the effective use of this compound, empowering researchers to leverage its full potential in their work.

Core Principles: A Tale of Two Sulfurs

At its heart, the utility of this compound lies in its clever chemical design. It is a phosphoramidite, the standard building block for solid-phase oligonucleotide synthesis.[] This allows for its programmed incorporation at either the 5' or 3' terminus of a growing DNA or RNA chain.[2][3][4] The "C6" designation refers to the six-carbon spacer arm that separates the thiol functionality from the oligonucleotide backbone, a critical feature that mitigates steric hindrance in subsequent conjugation reactions.[3]

The "S-S" signifies the presence of a disulfide bond, which acts as a stable protecting group for the thiol during the harsh conditions of oligonucleotide synthesis and deprotection.[3] This is a significant advantage over older methods that utilized trityl-based protection, which could be partially removed during synthesis and required cumbersome deprotection steps involving silver nitrate.[5] The disulfide bond, in contrast, is readily and cleanly cleaved post-synthesis using mild reducing agents, yielding a highly reactive free thiol group (-SH).[3][4][5]

Chemical Structure and Properties

The this compound phosphoramidite is chemically known as 1-O-Dimethoxytrityl-hexyl-disulfide,1'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.[][6]

| Property | Value | Source |

| Molecular Formula | C42H61N2O5S2P | [][7] |

| Molecular Weight | 769.05 g/mol | [][7] |

| Appearance | Colorless oily matter | [] |

| Purity | >95% by HPLC | [] |

| Molecular Weight Added (Unreduced) | 328.4 g/mol | [3] |

| Molecular Weight Added (Reduced) | 196.2 g/mol | [3] |

The Workflow: From Synthesis to Functionalization

The journey from a standard oligonucleotide to a thiol-functionalized molecule ready for conjugation involves a series of well-defined steps.

Caption: Workflow for this compound Incorporation and Conjugation.

Step 1: Incorporation into the Oligonucleotide

The this compound phosphoramidite is introduced during standard automated solid-phase oligonucleotide synthesis.[] For a 5'-modification, it is added in the final coupling cycle.[2][4] For a 3'-modification, a solid support pre-functionalized with the modifier is used, or the phosphoramidite is used as the first adduct in the synthesis.[][2][8]

Step 2: Cleavage and Deprotection

Following synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases are removed using standard deprotection protocols, typically with ammonium hydroxide.[8] At this stage, the thiol group remains protected as a disulfide.

Step 3: Disulfide Bond Cleavage - The Activation Step

This is the critical step where the reactive thiol is generated. The disulfide bond is cleaved by reduction.[3] Two common reducing agents are used for this purpose:

-

Dithiothreitol (DTT): A classic reducing agent, typically used at a concentration of 100 mM at a slightly alkaline pH (8.3-8.5) for 30 minutes at room temperature.[2][5]

-

Tris(2-carboxyethyl)phosphine (TCEP): A more robust and odorless reducing agent that is effective over a wider pH range and is less prone to air oxidation.[3][4] TCEP is often recommended for higher conjugation efficiencies.[3]

It is crucial to perform this reduction step immediately before the conjugation reaction to prevent re-oxidation of the thiol groups back to a disulfide.[8]

Caption: Cleavage of the Disulfide Bond to Generate Free Thiols.

Applications in Research and Drug Development

The ability to introduce a reactive thiol group onto an oligonucleotide opens up a vast array of applications.

Bioconjugation

Thiolated oligonucleotides can be readily conjugated to a variety of molecules containing thiol-reactive functional groups, such as maleimides and iodoacetamides.[][2][4] This allows for the labeling of oligonucleotides with:

-

Fluorescent Dyes: For use as probes in hybridization assays, PCR, and fluorescence microscopy.[2]

-

Biotin: For affinity purification and detection using streptavidin-based systems.[2]

-

Peptides and Proteins: To create targeted delivery vehicles or to study protein-nucleic acid interactions.[2]

Surface Immobilization

Thiols have a strong affinity for gold surfaces, making thiol-modified oligonucleotides ideal for the functionalization of gold nanoparticles and surfaces.[2][9] This is a cornerstone of many nanotechnological and biosensing applications, including:

-

DNA Microarrays: For high-throughput gene expression analysis.[]

-

Biosensors: For the detection of specific DNA or RNA sequences.[]

-

Drug Delivery: Gold nanoparticles functionalized with therapeutic oligonucleotides can be used for targeted drug delivery.[]

While single thiol linkages are effective, they can sometimes dissociate from gold surfaces at elevated temperatures.[3] For applications requiring enhanced stability, dithiol modifications are recommended.[2]

Therapeutic Nucleic Acids

The attachment of targeting moieties, such as peptides or antibodies, to therapeutic oligonucleotides like siRNA or antisense oligos can improve their delivery and efficacy.[] this compound provides a convenient method for achieving this conjugation.[]

Experimental Protocols

The following are generalized protocols. Always refer to the manufacturer's specific instructions for the reagents you are using.

Protocol 1: Disulfide Bond Cleavage

-

Dissolve the Oligonucleotide: Dissolve the disulfide-containing oligonucleotide in a suitable buffer (e.g., 100 mM TEAA).

-

Prepare Reducing Agent Solution:

-

For DTT: Prepare a fresh solution of 1 M DTT in water.

-

For TCEP: Use a commercially available 0.5 M TCEP solution.[3]

-

-

Reduction Reaction: Add the reducing agent to the oligonucleotide solution to a final concentration of 100 mM for DTT or 50 mM for TCEP.

-

Incubation: Incubate at room temperature for 30-60 minutes.

-

Purification: Immediately purify the thiol-modified oligonucleotide from the excess reducing agent using a desalting column (e.g., Glen Gel-Pak™) equilibrated with the buffer for the subsequent conjugation reaction.[5]

Protocol 2: Conjugation to a Maleimide-Activated Molecule

-

Prepare Thiolated Oligonucleotide: Follow Protocol 1 to generate the freshly reduced and purified thiol-modified oligonucleotide in a suitable conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2).

-

Dissolve Maleimide-Activated Molecule: Dissolve the maleimide-activated molecule (e.g., a fluorescent dye) in a compatible solvent (e.g., DMSO) and then add it to the oligonucleotide solution. A 10-20 fold molar excess of the maleimide-activated molecule is typically used.

-

Conjugation Reaction: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C, protected from light if using a fluorescent dye.

-

Purification: Purify the oligonucleotide conjugate from the unreacted label and oligonucleotide using HPLC or gel electrophoresis.

Sources

- 2. Thiol modifiers in oligonucleotide synthesis [biosyn.com]

- 3. Thiol SS-C6 Oligo Modifications from Gene Link [genelink.com]

- 4. 5'-Thiol Modifier C6 S-S CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 5. glenresearch.com [glenresearch.com]

- 6. Cambio - Excellence in Molecular Biology [cambio.co.uk]

- 7. glenresearch.com [glenresearch.com]

- 8. 3'-Thiol Modifier C6 S-S Glyc CPG, 1000 Å, Standard Loading, 1 g | LGC, Biosearch Technologies [biosearchtech.com]

- 9. cytodiagnostics.com [cytodiagnostics.com]

An In-Depth Technical Guide to the C6 Spacer in Thiol Modification

<A>

Introduction: The Critical Role of Spacers in Bioconjugation

In the fields of molecular biology, diagnostics, and therapeutics, the ability to covalently link biomolecules to other entities—such as fluorescent dyes, proteins, surfaces, or nanoparticles—is paramount. This process, known as bioconjugation, often relies on reactive functional groups. Among the most versatile and widely used is the thiol (or sulfhydryl, -SH) group, typically introduced at the terminus of an oligonucleotide or other biomolecule.

However, the success of a conjugation reaction is not solely dependent on the reactive group itself. Often, the proximity of a large biomolecule to a surface or another macromolecule can lead to steric hindrance—a phenomenon where the bulky nature of the molecules physically impedes the desired chemical reaction.[1][2] This is where spacer molecules become indispensable. Spacers are chemical linkers of varying lengths and compositions that are inserted between the biomolecule and the functional group.[3] They act as a flexible arm, extending the reactive group away from the bulk of the parent molecule, thereby increasing its accessibility and reaction efficiency.[1][4]

This guide provides a deep dive into one of the most common and effective aliphatic spacers: the C6 spacer (a six-carbon chain) , in the context of thiol modification. We will explore its chemical properties, the mechanistic advantages it confers, its diverse applications, and detailed protocols for its use, providing researchers and drug developers with the foundational knowledge to optimize their conjugation strategies.

The C6 Spacer: A Molecular Deep Dive

Chemical Structure and Intrinsic Properties

The C6 spacer, in the context of oligonucleotide modification, is a hexamethylene chain -(CH₂)₆- that connects the phosphodiester backbone to a terminal thiol group.[5][6] This simple aliphatic chain imparts several crucial properties:

-

Optimal Length and Flexibility: The six-carbon length provides a significant extension (approximately 9-10 Å) to distance the thiol group from the oligonucleotide. This is often sufficient to overcome the steric hindrance imposed by the nucleic acid's three-dimensional structure, allowing it to react more freely with binding partners on surfaces or other large molecules.[1][7]

-

Hydrophobicity: The alkyl chain is inherently hydrophobic. While this can be a consideration in aqueous buffers, it is a well-understood property that is manageable in most standard conjugation protocols. For applications requiring increased water solubility, polyethylene glycol (PEG) spacers can be used as an alternative.[1]

-

Chemical Inertness: The saturated hydrocarbon chain is chemically stable and does not participate in unwanted side reactions under typical bioconjugation conditions, ensuring that the reactivity is confined to the terminal thiol group.

The C6 Spacer's Role in Mitigating Steric Hindrance

The primary function of the C6 spacer is to improve the efficiency of conjugation by minimizing steric clashes.[1][8] When a thiol-modified oligonucleotide is intended to bind to a surface (e.g., a gold nanoparticle or a biosensor chip), the oligonucleotide itself can physically block the thiol group from reaching the surface. The C6 spacer elevates the thiol group away from the main body of the oligo, granting it the conformational freedom needed to approach and react with the target.[9] Studies have shown that including a spacer can dramatically increase hybridization yields and improve the overall performance of surface-immobilized probes.[8][9]

Caption: Mitigation of steric hindrance by a C6 spacer.

Spacer Length Comparison: C3 vs. C6 vs. C12

The choice of spacer length is a critical experimental parameter. While shorter spacers like C3 are available, longer spacers such as C6 and C12 are generally employed when significant distance is needed to prevent undesired interactions between the biomolecule and the conjugation partner.[4][7]

| Spacer | Typical Length | Use Case | Advantage | Disadvantage |

| C3 | ~5 Å | When minimal spacing is required and steric hindrance is not a major concern.[4] | Less flexible, more rigid structure. | May not be sufficient to overcome significant steric hindrance.[4] |

| C6 | ~9-10 Å | General purpose; provides a good balance of flexibility and distance for many applications, including nanoparticle and surface conjugation.[5][7] | Often provides optimal spacing for reducing steric effects without excessive flexibility.[6] | May not be long enough for conjugating to very large, sterically demanding proteins. |

| C12 | ~17-18 Å | When conjugating to large molecules (e.g., enzymes) or when maximum distance from a surface is needed.[1] | Provides greater reach and flexibility. | Increased flexibility can sometimes lead to coiling or non-specific interactions.[10] |

Studies comparing different spacer lengths have shown that conjugation efficiency and the properties of the final conjugate can be significantly influenced by the spacer.[11][12] For instance, in the context of oligonucleotide-gold nanoparticle conjugates, longer spacers can lead to a decrease in the number of oligos that can bind to the nanoparticle surface due to the increased "footprint" of each coiled oligo.[10][13] Therefore, the C6 spacer often represents a "goldilocks" choice, providing sufficient spacing without the potential downsides of excessive length.

Core Applications in Research and Drug Development

The C6 thiol modifier is a workhorse in bioconjugation, enabling a wide array of applications.

-

Immobilization on Gold Surfaces and Nanoparticles: Thiols have a strong, natural affinity for gold, forming a stable dative covalent bond (Au-S).[14][15] This is the foundational chemistry for DNA-functionalized gold nanoparticles (AuNPs) used in diagnostics, colorimetric assays, and nanomedicine. The C6 spacer is crucial for ensuring that the oligonucleotides extend from the AuNP surface, making them available for hybridization.[14][15]

-

Conjugation to Proteins and Peptides: Thiols readily react with maleimide-functionalized molecules to form a stable thioether bond.[7][16] This is a highly specific and efficient reaction, commonly used to conjugate oligonucleotides or small molecule drugs to antibodies (creating antibody-drug conjugates, ADCs) or other proteins. The C6 spacer ensures the conjugation site is accessible.[14][17]

-

Fluorescent Labeling: Thiol-reactive fluorescent dyes (e.g., maleimide or iodoacetamide derivatives) can be attached to C6 thiol-modified biomolecules, enabling their use as probes in techniques like fluorescence microscopy, flow cytometry, and microarrays.[7]

-

Formation of Disulfide-Linked Conjugates: A thiol group can react with another thiol or a pyridyl disulfide group to form a disulfide bond (-S-S-).[18] This linkage is particularly valuable in drug delivery, as the disulfide bond is stable in the bloodstream but can be cleaved by reducing agents like glutathione inside cells, triggering the release of a therapeutic payload.[18][19]

Experimental Section: Protocols and Validating Systems

Success in thiol-based conjugation hinges on careful execution and an understanding of the underlying chemistry. The following protocol provides a validated workflow for a common application: conjugating a C6 thiol-modified oligonucleotide to a maleimide-activated protein.

Mandatory Pre-Conjugation Step: Reduction of the Disulfide Bond

During synthesis and storage, thiol-modified oligonucleotides often form a disulfide dimer (-S-S-) by oxidation.[6] This dimer is unreactive towards maleimides.[16] Therefore, a critical first step is to reduce this disulfide bond to regenerate the free, reactive thiol (-SH).

Choice of Reducing Agent: TCEP vs. DTT

| Feature | Tris(2-carboxyethyl)phosphine (TCEP) | Dithiothreitol (DTT) |

| Odor | Odorless[20][21] | Strong, unpleasant odor[20] |

| Stability | Highly stable, resistant to air oxidation.[22] | Readily oxidizes in air. |

| pH Range | Effective over a broad pH range (1.5-8.5).[20][22] | Optimal in the pH 7-9 range. |

| Interference | Does not contain a thiol; does not interfere with subsequent maleimide reactions.[21][23] | Is a thiol; must be removed completely before adding maleimide reagents to prevent competition. |

| Recommendation | Highly recommended for maleimide conjugations.[20][23] | Usable, but requires a post-reduction purification step (e.g., desalting). |

Due to its stability, lack of odor, and non-interference with maleimide chemistry, TCEP is the superior choice for most applications .[21][23]

Protocol 1: Conjugation of a C6 Thiol-Oligonucleotide to a Maleimide-Activated Protein

This protocol outlines a self-validating system where success is determined by robust execution of each step, from reduction to purification.

Materials:

-

C6 Thiol-Modified Oligonucleotide (lyophilized)

-

Maleimide-Activated Protein (e.g., HRP, BSA, or an antibody)

-

TCEP HCl (e.g., Thermo Scientific™, #20490)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed. Note: TCEP is less stable in phosphate buffers over long periods, so prepare solutions fresh.[21]

-

Quenching Reagent: Cysteine or β-mercaptoethanol

-

Purification System: HPLC with a C18 reverse-phase column or appropriate size-exclusion chromatography (SEC) column.[24][25]

Workflow Diagram:

Caption: Step-by-step workflow for thiol-maleimide conjugation.

Step-by-Step Methodology:

-

Oligonucleotide Reduction (Causality: Activate the Thiol) a. Dissolve the lyophilized C6 thiol-oligonucleotide in nuclease-free water to create a concentrated stock (e.g., 1 mM). b. Prepare a 10 mM TCEP solution in water. c. In a microfuge tube, combine the oligonucleotide with a 10-20 fold molar excess of TCEP. For example, for 10 nmol of oligo, add 100-200 nmol of TCEP. d. Incubate at room temperature for 30-60 minutes. This step cleaves the disulfide bond, making the thiol group available for conjugation.[6] The oligo is now "activated".

-

Conjugation Reaction (Causality: Form the Covalent Bond) a. Dissolve the maleimide-activated protein in the conjugation buffer (PBS, pH 7.2-7.5) at a known concentration. The pH is critical; maleimide reactivity is optimal and stable in the 6.5-7.5 range.[16] Above pH 8.0, the maleimide group can hydrolyze. b. Add the activated thiol-oligonucleotide to the maleimide-protein solution. A 5- to 20-fold molar excess of the oligonucleotide over the protein is typically recommended to drive the reaction to completion. c. Incubate the reaction mixture for 1-2 hours at room temperature, or overnight at 4°C, with gentle mixing.

-

Quenching (Causality: Deactivate Excess Maleimides) a. After the incubation, quench any unreacted maleimide groups by adding a small molecule thiol like cysteine or β-mercaptoethanol to a final concentration of ~10 mM. b. Incubate for an additional 15-30 minutes at room temperature. This prevents the maleimides from reacting non-specifically during purification or storage.

-

Purification (Causality: Isolate the Desired Product) a. The purification method depends on the size difference between the starting materials and the final conjugate. b. For large proteins: Size-Exclusion Chromatography (SEC) is often effective at separating the large protein-oligo conjugate from the smaller, unreacted oligo. c. For general purification: Reverse-phase HPLC (RP-HPLC) is a powerful tool.[26][27] The conjugate will have a different retention time than the unconjugated protein and oligonucleotide due to changes in hydrophobicity.[24][28] A typical method involves a C18 column with a gradient of acetonitrile in a buffer like triethylammonium acetate (TEAA).[26]

-

Characterization and Storage a. Analyze the purified fractions using UV-Vis spectroscopy (to confirm the presence of both protein and DNA), SDS-PAGE (which will show a band shift for the conjugate), or mass spectrometry. b. Store the purified conjugate in a suitable buffer at -20°C or -80°C.

Conclusion and Future Perspectives

The C6 spacer is a foundational tool in thiol-modification chemistry, providing a simple, robust, and effective solution to the pervasive problem of steric hindrance in bioconjugation. Its optimal length and chemical inertness make it a reliable choice for a vast range of applications, from constructing diagnostic nanoparticle probes to developing targeted antibody-drug conjugates. As the complexity of bioconjugates continues to grow, a thorough understanding of fundamental components like the C6 spacer remains essential for innovation. Future developments may focus on spacers with tailored properties, such as enhanced solubility or built-in cleavage sites, but the principles of distance and accessibility provided by the classic C6 aliphatic chain will undoubtedly continue to underpin the field for years to come.

References

-

Bio-Synthesis Inc. (n.d.). Spacer Modified Oligonucleotide, Spacer Modification Oligo Synthesis. Retrieved from [Link]

-

Bio-Synthesis Inc. (2017, July 26). Thiol modifiers in oligonucleotide synthesis. Retrieved from [Link]

-

Barchanski, A., Hashimoto, N., Petersen, S., Sajti, C. L., & Barcikowski, S. (n.d.). Impact of spacer and strand length on oligonucleotide conjugation to the surface of ligand-free laser-generated gold nanoparticles - Supporting Information. Retrieved from [Link]

-

Barchanski, A., Hashimoto, N., Petersen, S., Sajti, C. L., & Barcikowski, S. (2014). Impact of Spacer and Strand Length on Oligonucleotide Conjugation to the Surface of Ligand-Free Laser-Generated Gold Nanoparticles. Bioconjugate Chemistry, 25(4), 663-669. Retrieved from [Link]

-

Glen Research. (n.d.). Thiol-Modifier C6 S-S. Retrieved from [Link]

-

Tahara, Y., et al. (2025). High-Resolution HPLC for Separating Peptide–Oligonucleotide Conjugates. ACS Omega. Retrieved from [Link]

-

Schmid, S., et al. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters, 2(1), 19-23. Retrieved from [Link]

-

Wang, Y., et al. (2021). Effect of an alkyl spacer on the morphology and internalization of MUC1 aptamer‐naphthalimide amphiphiles for targeting and imaging triple negative breast cancer cells. Biotechnology and Bioengineering, 118(11), 4439-4452. Retrieved from [Link]

-

Brown, T., et al. (2007). Enhanced oligonucleotide–nanoparticle conjugate stability using thioctic acid modified oligonucleotides. Chemical Communications, (23), 2369-2371. Retrieved from [Link]

-

Zeglis, B. M., et al. (2019). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. Journal of Visualized Experiments, (147), e59609. Retrieved from [Link]

-

Di Nuzzo, D., et al. (2021). The Effect of Alkyl Spacers on the Mixed Ionic-Electronic Conduction Properties of N-Type Polymers. Advanced Functional Materials, 31(18), 2010613. Retrieved from [Link]

-

Bio-Synthesis Inc. (n.d.). Oligo Modified Linker Attachment Chemistry. Retrieved from [Link]

-

Shchepinov, M. S., Case-Green, S. C., & Southern, E. M. (1997). Steric factors influencing hybridisation of nucleic acids to oligonucleotide arrays. Nucleic Acids Research, 25(6), 1155–1161. Retrieved from [Link]

-

Szala, M. & Gwdzien, A. (2025). Mechanism of Thiolate−Disulfide Interchange Reactions in Biochemistry. Molecules, 30(15), 3421. Retrieved from [Link]

-

Bio-Synthesis Inc. (2012, February 6). Disulfide reduction using TCEP reaction. Retrieved from [Link]

-

Waters Corporation. (n.d.). Purifying Oligonucleotides. Retrieved from [Link]

-

Najam Academy. (2024, October 21). Steric Hindrance | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Martin, A., et al. (2022). Conformational transition in SPR experiments: impact of spacer length, immobilization mode and aptamer density on signal sign and amplitude. Analyst, 147(16), 3706-3714. Retrieved from [Link]

-

Chen, Q., et al. (2025). Effects of Alkyl Spacer Length in Carbazole-Based Self-Assembled Monolayer Materials on Molecular Conformation and Organic Solar Cell Performance. Advanced Science, 12(4), 2410277. Retrieved from [Link]

-

Wang, E., et al. (2024, December 4). Effects of Alkyl Spacer Length in Carbazole-Based Self-Assembled Monolayer Materials on Molecular Conformation and Organic Solar. Retrieved from [Link]

-

Fernandez-Argüelles, M. T., et al. (2018). Step-by-step AuNP functionalization with thiol-modified oligonucleotide... [Diagram]. ResearchGate. Retrieved from [Link]

-

Kim, J., et al. (2021). Effect of alkyl chain spacer on charge transport in n-type dominant polymer semiconductors with a diketopyrrolopyrrole-thiophene-bithiazole acceptor–donor–acceptor unit. Journal of Materials Chemistry C, 9(28), 8899-8907. Retrieved from [Link]

-

Edelmann, F. T. (2021, March 8). What are the advantages of TCEP compared to dithiothreitol (DTT) and β mercaptoethanol? [Forum post]. ResearchGate. Retrieved from [Link]

-

Singh, M. K. & Tirelli, N. (2020). Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. Polymers, 12(5), 1116. Retrieved from [Link]

-

Barchanski, A., et al. (2014). Impact of Spacer and Strand Length on Oligonucleotide Conjugation to the Surface of Ligand-Free Laser-Generated Gold Nanoparticles. Bioconjugate Chemistry, 25(4), 663-669. Retrieved from [Link]

-

Mass Spectrometry Research Facility. (n.d.). RP-HPLC Purification of Oligonucleotides. Retrieved from [Link]

-

Abánades, D. R., et al. (2018). Insights into maleimide-thiol conjugation chemistry. DSpace. Retrieved from [Link]

-

Peterson, A. W., et al. (2001). Immobilization of Nucleic Acids at Solid Surfaces: Effect of Oligonucleotide Length on Layer Assembly. Langmuir, 17(26), 8146-8153. Retrieved from [Link]

-

Klapdor, M., et al. (2015). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. ChemBioChem, 16(15), 2138-2141. Retrieved from [Link]

-

Jones, M. W., et al. (2016). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Communications, 52(80), 11958-11961. Retrieved from [Link]

Sources

- 1. Spacer Modified Oligonucleotide, Spacer Modification Oligo Synthesis [biosyn.com]

- 2. youtube.com [youtube.com]

- 3. idtdna.com [idtdna.com]

- 4. Oligo Modified Linker Attachment Chemistry [biosyn.com]

- 5. Thiol Modifiers | LGC, Biosearch Technologies [biosearchtech.com]

- 6. Thiol SS-C6 Oligo Modifications from Gene Link [genelink.com]

- 7. trilinkbiotech.com [trilinkbiotech.com]

- 8. Steric factors influencing hybridisation of nucleic acids to oligonucleotide arrays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Conformational transition in SPR experiments: impact of spacer length, immobilization mode and aptamer density on signal sign and amplitude - Analyst (RSC Publishing) DOI:10.1039/D2AN00824F [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Effect of an alkyl spacer on the morphology and internalization of MUC1 aptamer‐naphthalimide amphiphiles for targeting and imaging triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. vbn.aau.dk [vbn.aau.dk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Thiol modifiers in oligonucleotide synthesis [biosyn.com]

- 15. cytodiagnostics.com [cytodiagnostics.com]

- 16. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 17. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. agscientific.com [agscientific.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. Disulfide reduction using TCEP reaction [biosyn.com]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. waters.com [waters.com]

- 26. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]

- 27. elementlabsolutions.com [elementlabsolutions.com]

- 28. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

A Comprehensive Technical Guide to the Safe Handling and Application of Thiol-Modifier C6 S-S

Introduction: The Strategic Role of Thiol-Modifier C6 S-S in Bioconjugation

In the landscape of modern drug development and molecular diagnostics, the precise, covalent linkage of oligonucleotides to other molecules—be it proteins, antibodies, fluorescent dyes, or solid supports—is a foundational technique. This compound has emerged as a critical reagent in this field, designed to introduce a reactive thiol group onto a synthetic oligonucleotide. Its core innovation lies in the use of a disulfide (S-S) bond within a C6 spacer arm. This disulfide acts as a stable, protected precursor to the highly reactive free sulfhydryl (-SH) group.[1]

This design is intentional and strategic: the protected disulfide form prevents unwanted side reactions during the harsh chemical conditions of automated oligonucleotide synthesis.[1] Only after synthesis and deprotection is the disulfide bond cleaved, typically with mild reducing agents, to liberate the thiol for subsequent conjugation.[1][2] This approach provides researchers with temporal control over the activation of the reactive group, ensuring higher yields and purer final conjugates.

This guide provides a comprehensive overview of this compound, moving from its core chemical principles to detailed, field-tested protocols for its safe handling, storage, and application. It is intended for researchers, scientists, and drug development professionals who utilize this reagent to create sophisticated biomolecular constructs for applications ranging from therapeutic nucleic acids to advanced biosensors.[][]

Section 1: Chemical and Physical Properties

Understanding the fundamental properties of this compound is the first step toward its safe and effective use. As a phosphoramidite, it is sensitive to moisture and oxidation, necessitating specific storage and handling conditions.

| Property | Value | Source |

| Chemical Name | 1-O-Dimethoxytrityl-hexyl-disulfide, 1'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite | [] |

| CAS Number | 148254-21-1 | [5] |

| Molecular Formula | C42H61N2O5PS2 | [2][] |

| Molecular Weight | 769.05 g/mol | [2] |

| Appearance | Colorless to pale yellow oil/liquid | [][5] |

| Recommended Storage | -10°C to -30°C, under dry, inert atmosphere | [2][5][6] |

| Solubility | Soluble in acetonitrile and other standard DNA synthesis solvents | |

| Incompatibilities | Strong oxidizing agents | [5] |

Section 2: The Core Mechanism: From Protected Disulfide to Reactive Thiol

The utility of this compound is entirely dependent on the controlled cleavage of its disulfide bond. This two-stage approach is fundamental to achieving high-quality results.

Stage 1: Incorporation (Protection) During automated solid-phase oligonucleotide synthesis, the phosphoramidite is coupled to the 5' (or 3') terminus of the growing oligonucleotide chain. The disulfide bond is stable to the subsequent cycles of oxidation and deprotection used in the synthesis, effectively protecting the thiol functionality.

Stage 2: Activation (Reduction) Post-synthesis, the oligonucleotide is cleaved from the solid support and deprotected. The disulfide bond is then reduced to yield the free, reactive sulfhydryl group. This is typically achieved using an excess of a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[1][2][7]

Scientist's Note: While DTT is widely used, TCEP is often the preferred reducing agent. TCEP is odorless, more stable in solution, and less prone to side reactions. Its use can result in a 2-3% higher conjugation efficiency compared to DTT.[1]

Section 3: Hazard Identification and Risk Assessment

While not acutely toxic, this compound is a chemical reagent that requires careful handling to minimize risk. The primary hazards are associated with direct contact and inhalation.

| Hazard Statement | GHS Code | Description |

| May be harmful if swallowed | H303 | Ingestion may cause irritation to the gastrointestinal tract. |

| May be harmful in contact with skin | H313 | Prolonged or repeated skin contact may cause irritation. |

| Causes eye irritation | H320 | Direct contact with eyes will cause irritation, redness, and discomfort. |

| May be harmful if inhaled | H333 | Inhalation of aerosols or dust may cause respiratory tract irritation. |

Precautionary Measures (Summary) [5]

-

P232: Protect from moisture.

-

P233: Keep container tightly closed.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P401: Store in a cool, dry place.

-

P501: Dispose of contents/container in accordance with all federal, state, and local regulations.

Section 4: Safe Handling and Storage Protocols

A self-validating system of protocols ensures that the reagent's integrity is maintained while protecting the researcher.

4.1 Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is recommended when aliquoting the neat oil or handling it for extended periods. Local exhaust ventilation is generally sufficient for routine use on a DNA synthesizer.[5]

4.2 Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety glasses are mandatory.[5] Use goggles if there is a splash hazard.

-

Hand Protection: Wear impermeable nitrile gloves.[5] Change gloves immediately if they become contaminated.

-

Body Protection: A standard laboratory coat should be worn at all times.

4.3 Storage and Stability

-

Long-Term Storage: Store the vial tightly sealed in a freezer at -10°C to -30°C.[5][6] It is advisable to store it in a desiccator within the freezer to protect it from moisture.[5]

-

In-Use Stability: Once dissolved in acetonitrile for use on a DNA synthesizer, the solution is stable for 2-3 days.[2] It is best practice to prepare fresh solutions for critical syntheses.

-

Light Sensitivity: Protect the reagent from direct sunlight.[5]

Scientist's Note: The phosphoramidite functional group is highly susceptible to hydrolysis. Even brief exposure to ambient humidity can begin to degrade the reagent, leading to lower coupling efficiencies during synthesis. Always allow the vial to warm to room temperature before opening to prevent condensation from forming inside.

Section 5: Experimental Protocols and Workflows

5.1 Protocol: Post-Synthesis Reduction of Disulfide Bond

This protocol describes the conversion of the disulfide-modified oligonucleotide to the active sulfhydryl form, a critical step before any conjugation reaction.

Materials:

-

Disulfide-modified oligonucleotide, lyophilized

-

Reducing Buffer: 100 mM Sodium Phosphate, pH 8.3-8.5

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Purification/Desalting Buffer: 100 mM Sodium Phosphate, pH 6.0

-

NAP-10 desalting column or equivalent

Procedure:

-

Prepare Reducing Agent: Prepare a 100 mM solution of DTT or TCEP in the pH 8.3-8.5 Reducing Buffer. For example, to make 5 mL, dissolve 77.13 mg of DTT in the buffer.

-

Dissolve Oligonucleotide: Dissolve the lyophilized oligonucleotide directly in the DTT/TCEP solution. A common ratio is 125 µL of reducing solution for up to 12.5 OD units of oligo.

-

Incubate: Allow the reaction to proceed at room temperature for 1 hour. Some protocols suggest as little as 30 minutes is sufficient.[1][7]

-

Equilibrate Desalting Column: While the oligo is incubating, equilibrate a NAP-10 column with 15 mL of the pH 6.0 Purification Buffer. Allow the buffer to fully enter the gel bed.

-

Purify the Thiol-Oligo:

-

Adjust the volume of the reaction mixture to 1.0 mL using the pH 6.0 Purification Buffer.

-

Load the entire 1.0 mL onto the equilibrated NAP-10 column.

-

Allow the sample to enter the gel bed completely.

-

Elute the purified, thiol-modified oligonucleotide with 1.0 mL of the pH 6.0 Purification Buffer.

-

Scientist's Note: The reduced thiol is susceptible to re-oxidation in the presence of air, which can lead to the formation of inactive dimers. This reduction protocol should be performed immediately before the intended conjugation experiment to ensure maximum reactivity of the thiol group.[2][6] The shift to a lower pH (6.0) for purification helps to slow the rate of re-oxidation.

5.2 Workflow: General Bioconjugation

The activated thiol-oligonucleotide is a versatile intermediate for various conjugation strategies. A common application is the reaction with a maleimide-functionalized molecule to form a stable thioether bond.[2][]

Section 6: Emergency Procedures and Waste Disposal

6.1 Spill Management [5]

-

Evacuate: Ensure the area is well-ventilated.

-

Protect: Wear appropriate PPE (gloves, safety glasses, lab coat).

-

Contain: For liquid spills, absorb with an inert material (e.g., vermiculite, sand). For solids, carefully sweep up the bulk material.

-

Clean: Wipe the area with a damp towel.

-

Dispose: Collect all contaminated materials in a sealed container for proper chemical waste disposal. Do not allow the product to enter drains.

6.2 First Aid Measures [5]

-

If Inhaled: Move the person to fresh air. Seek medical advice if you feel unwell.

-

If on Skin: Gently wash with plenty of soap and water. Remove contaminated clothing.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical advice.

6.3 Waste Disposal All waste containing this compound, including empty containers and contaminated materials, must be disposed of as hazardous chemical waste.[5] Adhere strictly to all federal, state, and local environmental regulations.

Conclusion

This compound is a powerful tool for creating advanced biomolecular constructs. Its disulfide-based protective strategy offers a robust and reliable method for introducing a reactive thiol group onto synthetic oligonucleotides. However, its chemical nature as a reactive phosphoramidite necessitates a thorough understanding of its properties and strict adherence to safety and handling protocols. By implementing the engineering controls, personal protective measures, and validated experimental workflows outlined in this guide, researchers can ensure not only their own safety but also the integrity of their experiments and the quality of their scientific data.

References

-

Title: SAFETY DATA SHEET Thiol-Modifier C6 SS (10-1936-xx) Source: Glen Research URL: [Link]

-

Title: Thiol modifiers in oligonucleotide synthesis Source: Biosynthesis URL: [Link]

-

Title: this compound Source: Glen Research URL: [Link]

-

Title: this compound Source: Glen Research URL: [Link]

-

Title: Glen Report 5-15: Thiol Modification of Oligonucleotides Source: Glen Research URL: [Link]

Sources

- 1. Thiol SS-C6 Oligo Modifications from Gene Link [genelink.com]

- 2. 5'-Thiol Modifier C6 S-S CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 5. glenresearch.com [glenresearch.com]

- 6. 3'-Thiol Modifier C6 S-S Glyc CPG, 1000 Å, Standard Loading, 1 g | LGC, Biosearch Technologies [biosearchtech.com]

- 7. glenresearch.com [glenresearch.com]

A Senior Application Scientist's In-Depth Guide to the Storage of Thiol-Modifier C6 S-S

For researchers, scientists, and professionals in drug development, the integrity of modifying reagents is paramount to the success of their experiments. Thiol-Modifier C6 S-S, a critical reagent for introducing a reactive thiol group into oligonucleotides, is no exception. Its inherent chemical structure, designed for reactivity, also renders it susceptible to degradation if not stored under optimal conditions. This guide provides a comprehensive overview of the core principles and detailed protocols for the proper storage of this compound, ensuring its stability and performance in your applications.

The Chemical Rationale for Stringent Storage

This compound is a phosphoramidite, a class of compounds known for their sensitivity to moisture and oxidation. The molecule contains a disulfide bond (S-S) that protects the thiol functionality during oligonucleotide synthesis. This disulfide is designed to be cleaved post-synthesis to reveal the reactive thiol group. However, the phosphoramidite moiety itself is highly susceptible to hydrolysis, and the disulfide bond can undergo premature reduction or exchange under suboptimal conditions.

The primary degradation pathways for this compound are:

-

Hydrolysis: The phosphoramidite group will readily react with water, leading to the formation of a phosphonate and rendering the reagent inactive for oligonucleotide synthesis.

-

Oxidation: While the disulfide bond is relatively stable, the phosphoramidite is sensitive to oxidation, which can compromise its coupling efficiency.

Therefore, the storage conditions are meticulously designed to mitigate these risks by providing a cold, dry, and inert environment.

Recommended Storage Conditions: A Quantitative Overview

Proper storage is crucial for maintaining the shelf-life and efficacy of this compound. The following table summarizes the key storage parameters.

| Parameter | Recommendation | Rationale |

| Temperature | Freezer storage, -10°C to -30°C.[1][2] | Slows down chemical degradation pathways, including hydrolysis and potential disulfide exchange. |

| Atmosphere | Dry, inert atmosphere (e.g., argon or nitrogen).[2] | Prevents hydrolysis of the phosphoramidite group by excluding moisture.[2] |

| Light | Protect from sunlight.[2] | Minimizes potential photo-degradation of the molecule. |

| Form | As a dry, solid powder.[3] | The solid form is significantly more stable than when in solution. |

| In Solution | Use immediately. Stability is limited to 2-3 days.[4] | The dissolved phosphoramidite is highly susceptible to hydrolysis and oxidation. |

Visualizing Degradation Pathways

To better understand the importance of the recommended storage conditions, the following diagram illustrates the key chemical structure of this compound and the primary degradation pathway of hydrolysis that is prevented by proper storage.

Caption: Degradation pathway of this compound via hydrolysis.

Experimental Protocols for Handling and Storage

Adherence to strict protocols from receipt of the product through to its use is critical for maintaining its integrity.

Protocol 1: Initial Receipt and Storage

-

Inspect Packaging: Upon receipt, visually inspect the packaging for any signs of damage or compromise that could have exposed the product to ambient conditions.

-

Immediate Storage: Immediately transfer the unopened product to a designated freezer that maintains a stable temperature between -10°C and -30°C.[1][2]

-

Documentation: Record the date of receipt and lot number in your laboratory inventory system.

Protocol 2: Preparation for Use

-

Equilibration: Before opening, allow the vial to warm to room temperature in a desiccator for at least 30 minutes. This crucial step prevents condensation of atmospheric moisture onto the cold powder.

-

Inert Atmosphere: If possible, open the vial and handle the product in a glove box or under a stream of dry, inert gas (argon or nitrogen).

-

Reconstitution: Reconstitute the this compound in anhydrous acetonitrile to the desired concentration.[1] Use fresh diluent and ensure all glassware is thoroughly dried.

-

Solution Stability: Once in solution, the modifier has a limited stability of 2-3 days under anhydrous conditions.[4] It is strongly recommended to use the solution immediately after preparation.

Protocol 3: Long-Term Storage of Unused Product

-

Inert Gas Blanket: If only a portion of the solid is used, flush the vial with a dry, inert gas before resealing.

-

Secure Sealing: Ensure the vial cap is tightly secured to prevent moisture ingress. Consider using parafilm to further seal the cap.

-

Prompt Re-storage: Immediately return the vial to the freezer at -10°C to -30°C.[1][2]

Self-Validating Systems and Troubleshooting

A self-validating system for your storage protocol involves regular checks and awareness of potential issues.

-

Performance Monitoring: A gradual decrease in coupling efficiency during oligonucleotide synthesis can be an indicator of reagent degradation due to improper storage.

-

Visual Inspection: While the product is a white powder or colorless oil, any change in appearance, such as clumping or discoloration, may suggest moisture contamination.[3][]

Troubleshooting: If you suspect degradation, it is advisable to use a fresh vial of the reagent for a control experiment to confirm. If the new vial performs as expected, discard the suspect vial.

By understanding the chemical vulnerabilities of this compound and implementing these rigorous storage and handling protocols, researchers can ensure the reliability and reproducibility of their experiments, ultimately contributing to the successful development of novel therapeutics and diagnostic tools.

References

-

Glen Research. (n.d.). This compound. Retrieved from [Link]

-

Cambio. (n.d.). Thiol-Modifier C6 SS. Retrieved from [Link]

-

Glen Research. (2018, May 3). SAFETY DATA SHEET this compound (10-1936-xx). Retrieved from [Link]

-

Glen Research. (n.d.). THIOL-MODIFIER S-S PHOSPHORAMIDITE AND SUPPORTS. Retrieved from [Link]

Sources

Methodological & Application

A Comprehensive Guide to Protein-Oligonucleotide Conjugation Using a Thiol-Modifier C6 S-S

APPLICATION NOTE & PROTOCOL: AN-POC-001

Authored by Senior Application Scientist

Abstract

Protein-oligonucleotide conjugates are powerful chimeric molecules that merge the diverse functionalities of proteins with the specific recognition capabilities of nucleic acids. This unique combination has unlocked a wide array of applications in diagnostics, therapeutics, and fundamental research, including immuno-PCR, proximity ligation assays, and targeted drug delivery.[1][2] This application note provides a detailed protocol and in-depth scientific rationale for the synthesis of protein-oligonucleotide conjugates using a Thiol-Modifier C6 S-S. We will explore the underlying thiol-maleimide chemistry, provide step-by-step instructions for oligonucleotide activation and conjugation, and discuss essential purification and characterization techniques.

Introduction: The Power of Protein-Oligonucleotide Conjugates

The conjugation of proteins to oligonucleotides creates a versatile class of molecules with broad-ranging applications. These hybrid structures are instrumental in the development of highly sensitive diagnostic assays, such as immuno-PCR, which combines the principles of ELISA and PCR for unparalleled protein detection and quantification.[1] Furthermore, protein-oligonucleotide conjugates are central to advanced techniques like the Proximity Ligation Assay (PLA), enabling the in-situ detection of protein-protein interactions with high specificity.[1] In the realm of therapeutics, these conjugates are being explored for targeted drug delivery, leveraging the protein's ability to bind to specific cell surface receptors to deliver an oligonucleotide payload.[3] The programmability of DNA also allows for the precise assembly of proteins into complex nanostructures, opening up new avenues in synthetic biology and materials science.[2]

The Chemistry of Thiol-Maleimide Conjugation

The covalent linkage of a protein to an oligonucleotide requires a robust and specific chemical reaction. One of the most widely used and reliable methods is the reaction between a thiol (sulfhydryl) group and a maleimide group.[1][4][5] This reaction, known as a Michael addition, forms a stable thioether bond.[4][5]

The this compound is a phosphoramidite reagent used during solid-phase oligonucleotide synthesis to introduce a protected thiol group at the 5' or 3' end.[6][] The thiol group is protected as a disulfide (-S-S-) to prevent unwanted side reactions during synthesis and purification.[8] This disulfide bond can be readily cleaved using a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to generate a free, reactive thiol group on the oligonucleotide.[6][]

The protein partner is typically modified to contain a maleimide group. This is often achieved by reacting the protein's primary amines (from lysine residues) with an NHS-ester-containing maleimide crosslinker. The resulting maleimide-activated protein can then be directly reacted with the thiolated oligonucleotide.

Experimental Workflow Overview

The overall process for creating a protein-oligonucleotide conjugate using a this compound can be broken down into four key stages:

-

Activation of the Thiol-Modified Oligonucleotide: The disulfide bond of the this compound is reduced to generate a free thiol group.

-

Activation of the Protein: The protein is functionalized with maleimide groups.

-

Conjugation Reaction: The thiolated oligonucleotide and the maleimide-activated protein are mixed to form the covalent conjugate.

-

Purification and Characterization: The final conjugate is purified from unreacted components and its identity and purity are confirmed.

Figure 1. Overall experimental workflow for protein-oligonucleotide conjugation.

Detailed Protocols

4.1 Materials and Reagents

| Reagent | Supplier | Purpose |

| This compound Oligonucleotide | Custom Synthesis | Oligonucleotide with protected thiol group |

| Dithiothreitol (DTT) | Standard Supplier | Reducing agent for disulfide cleavage |

| Tris(2-carboxyethyl)phosphine (TCEP) | Standard Supplier | Alternative reducing agent |

| Maleimide-PEGx-NHS Ester | Standard Supplier | Protein activation crosslinker |

| Protein of Interest | User-provided | Protein to be conjugated |

| Desalting Columns (e.g., Zeba™) | Standard Supplier | Buffer exchange and purification |

| Conjugation Buffer (e.g., PBS, pH 7.2) | Lab-prepared | Reaction buffer |

| Quenching Reagent (e.g., Cysteine) | Standard Supplier | To stop the conjugation reaction |

| Purification Columns (SEC, IEX) | Standard Supplier | Final conjugate purification |

4.2 Protocol 1: Activation of the Thiol-Modified Oligonucleotide

Rationale: The disulfide bond in the this compound provides stability during synthesis and storage. This bond must be cleaved to generate the reactive free thiol group necessary for conjugation. DTT is a common and effective reducing agent for this purpose.[6]

-

Dissolve the Oligonucleotide: Resuspend the lyophilized this compound oligonucleotide in nuclease-free water to a final concentration of 1 mM.

-

Prepare DTT Solution: Prepare a fresh 1 M stock solution of DTT in nuclease-free water.

-

Reduction Reaction: In a microcentrifuge tube, combine:

-

100 µL of 1 mM this compound oligonucleotide

-

10 µL of 1 M DTT

-

Adjust the volume to 200 µL with conjugation buffer (e.g., PBS, pH 7.2).

-

-

Incubation: Incubate the reaction mixture at room temperature for 1 hour.

-

Removal of DTT: Immediately after incubation, remove the excess DTT using a desalting column according to the manufacturer's protocol. Elute the thiolated oligonucleotide in the conjugation buffer. The activated oligonucleotide should be used immediately for the conjugation reaction to prevent re-oxidation of the thiol group.

Figure 2. Reduction of the disulfide bond in the this compound.

4.3 Protocol 2: Activation of the Protein with Maleimide

Rationale: To enable the reaction with the thiolated oligonucleotide, the protein needs to be functionalized with a maleimide group. NHS-ester chemistry is a common method to attach maleimide groups to the primary amines of lysine residues on the protein surface.

-

Prepare the Protein: Dissolve the protein of interest in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL. Ensure the buffer is amine-free (e.g., no Tris).

-

Prepare the Crosslinker: Dissolve the Maleimide-PEGx-NHS Ester in anhydrous DMSO to a concentration of 10 mM immediately before use.

-

Activation Reaction: Add a 10-20 fold molar excess of the Maleimide-PEGx-NHS Ester solution to the protein solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

-

Removal of Excess Crosslinker: Remove the unreacted crosslinker using a desalting column, eluting the maleimide-activated protein into the conjugation buffer (e.g., PBS, pH 7.2).

4.4 Protocol 3: Protein-Oligonucleotide Conjugation

Rationale: This step involves the specific and efficient reaction between the free thiol on the oligonucleotide and the maleimide group on the protein to form a stable thioether linkage.[4][5] The reaction is typically performed at a slightly acidic to neutral pH (6.5-7.5) to favor the reaction of the thiol with the maleimide over potential side reactions with amines.[9]

-

Combine Reactants: In a microcentrifuge tube, mix the freshly prepared thiolated oligonucleotide and the maleimide-activated protein. A 2-5 fold molar excess of the oligonucleotide is often used to drive the reaction to completion and maximize the yield of the conjugate.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quench the Reaction (Optional): To stop the reaction, add a quenching reagent such as cysteine or β-mercaptoethanol to a final concentration of 10 mM to react with any remaining maleimide groups.

Figure 3. Formation of a stable thioether bond between the thiolated oligonucleotide and the maleimide-activated protein.

Purification and Characterization of the Conjugate

Rationale: After the conjugation reaction, the mixture will contain the desired protein-oligonucleotide conjugate, as well as unreacted protein and oligonucleotide. Purification is crucial to isolate the pure conjugate for downstream applications.[1]

5.1 Purification Methods

The choice of purification method depends on the properties of the protein and oligonucleotide. Common methods include:

-

Size Exclusion Chromatography (SEC): Separates molecules based on their size. The larger protein-oligonucleotide conjugate will elute before the smaller, unreacted oligonucleotide.

-

Ion Exchange Chromatography (IEX): Separates molecules based on their charge. The highly negatively charged oligonucleotide will bind strongly to an anion exchange column, allowing for separation from the less charged protein and conjugate.

-

Affinity Chromatography: If the protein has a specific tag (e.g., His-tag), affinity chromatography can be used to capture the protein and the conjugate.

5.2 Characterization Methods

-

SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the formation of the conjugate. The conjugate will have a higher molecular weight than the unconjugated protein and will therefore migrate more slowly on the gel.

-

UV-Vis Spectroscopy: The concentration of the protein and oligonucleotide in the conjugate can be determined by measuring the absorbance at 280 nm (for the protein) and 260 nm (for the oligonucleotide).

-

Mass Spectrometry (MS): Mass spectrometry provides a precise measurement of the molecular weight of the conjugate, confirming its identity.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Conjugation Efficiency | Incomplete reduction of the disulfide bond. | Ensure DTT/TCEP is fresh and used at the correct concentration. Increase incubation time for the reduction step. |

| Re-oxidation of the thiol group. | Use the thiolated oligonucleotide immediately after purification. Perform the conjugation reaction in a deoxygenated buffer. | |

| Inefficient maleimide activation of the protein. | Increase the molar excess of the maleimide crosslinker. Optimize the pH of the activation buffer. | |

| Hydrolysis of the maleimide group. | Prepare the maleimide-activated protein immediately before use. Avoid high pH buffers. | |

| Precipitation during Conjugation | Aggregation of the protein or oligonucleotide. | Optimize the buffer conditions (pH, salt concentration). Include additives such as detergents or glycerol. |

| Multiple Conjugate Species | Multiple reactive sites on the protein. | This is expected with lysine-based conjugation. For 1:1 stoichiometry, consider site-specific conjugation methods or purification of the desired conjugate species.[10] |

| Difficulty in Purifying the Conjugate | Similar properties of the conjugate and reactants. | Try a different purification method (e.g., switch from SEC to IEX). Consider adding a purification tag to either the protein or the oligonucleotide. |

Conclusion

The use of a this compound provides a reliable and efficient method for the synthesis of protein-oligonucleotide conjugates. By understanding the underlying chemistry and carefully following the outlined protocols, researchers can successfully generate these powerful chimeric molecules for a wide range of applications in diagnostics, therapeutics, and biotechnology. The key to success lies in the careful preparation and immediate use of the activated components, followed by robust purification and characterization of the final conjugate.

References

-

Bio-Synthesis Inc. (2017, July 26). Thiol modifiers in oligonucleotide synthesis. Retrieved from [Link]

-

Pace, A., & Gissot, A. (2022). Synthesis of Protein-Oligonucleotide Conjugates. International Journal of Molecular Sciences, 23(20), 12613. [Link]

-

Sharma, P., et al. (2022). Peptide–Oligonucleotide Conjugation: Chemistry and Therapeutic Applications. Molecules, 27(19), 6555. [Link]

-

Glen Research. (n.d.). This compound. Retrieved from [Link]

-

Glen Research. (n.d.). THIOLVMODIFIER SVS PHOSPHORAMIDITE AND SUPPORTS. Retrieved from [Link]

-

Yan, X., et al. (2018). Quantitative synthesis of protein–DNA conjugates with 1:1 stoichiometry. Chemical Communications, 54(53), 7349-7352. [Link]

-

BioPharmaSpec. (2025, April 23). Enhancing Drug Delivery with Oligonucleotide Conjugates. Retrieved from [Link]

Sources

- 1. vectorlabs.com [vectorlabs.com]

- 2. Synthesis of Protein-Oligonucleotide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biopharmaspec.com [biopharmaspec.com]

- 4. mdpi.com [mdpi.com]

- 5. bachem.com [bachem.com]

- 6. Thiol modifiers in oligonucleotide synthesis [biosyn.com]

- 8. Thiol SS-C6 Oligo Modifications from Gene Link [genelink.com]

- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 10. Quantitative synthesis of protein–DNA conjugates with 1:1 stoichiometry - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC03268H [pubs.rsc.org]

Mastering Surface Functionalization: A Guide to Creating Self-Assembled Monolayers with Thiol-Modifier C6 S-S

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of Thiol-Modifier C6 S-S for the formation of robust and well-defined self-assembled monolayers (SAMs) on gold surfaces. This guide moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring a deep understanding of the process and enabling effective troubleshooting and optimization.

Introduction: The Power of Organized Surfaces

Self-assembled monolayers represent a cornerstone of modern surface science and nanotechnology, enabling precise control over the chemical and physical properties of interfaces.[1] Among the various methods for creating SAMs, the use of organosulfur compounds, particularly thiols, on gold surfaces has emerged as a highly versatile and reliable strategy.[2] This is due to the spontaneous and strong chemisorption of sulfur on gold, leading to the formation of highly ordered, crystalline-like films.[2]

This compound is a key reagent in this field, offering a disulfide linker that can be readily cleaved to expose a reactive thiol group.[3][4][5][6] This functionality is particularly advantageous for applications requiring the stable and oriented immobilization of biomolecules, such as in the development of biosensors, microarrays, and targeted drug delivery systems.[3] The C6 alkyl chain provides a desirable balance of molecular packing and flexibility within the monolayer.

This guide will provide a detailed exploration of the mechanism of SAM formation, step-by-step protocols for substrate preparation and monolayer assembly, and comprehensive methods for characterizing the resulting surfaces.

The Science of Self-Assembly: Mechanism of Thiol-Gold Interaction

The formation of a SAM from this compound on a gold surface is a multi-step process driven by the strong affinity between sulfur and gold.[2] Understanding this mechanism is crucial for controlling the quality and reproducibility of the monolayers.

The Gold-Thiolate Bond: A Strong and Specific Anchor

The interaction begins with the chemisorption of the thiol group onto the gold surface. The process involves an oxidative addition of the thiol's sulfur-hydrogen (S-H) bond to the gold, followed by the reductive elimination of hydrogen.[2] This results in the formation of a stable gold-thiolate (Au-S-R) bond, which is considered semi-covalent in nature.[2] This strong interaction is the primary driving force for the self-assembly process.

Kinetics of Monolayer Formation: From Disorder to Order

The assembly of the monolayer is a dynamic process that progresses through distinct stages.[3] Initially, the thiol molecules adsorb onto the gold surface in a disordered, "lying-down" phase where the alkyl chains are oriented parallel to the substrate.[3] As surface coverage increases, intermolecular van der Waals interactions between the C6 alkyl chains become significant, inducing a phase transition. This leads to the molecules reorienting into a more ordered, "standing-up" configuration, resulting in a densely packed monolayer.[3] While a significant portion of the monolayer forms within the first few minutes to an hour, achieving a highly ordered and defect-free SAM often requires longer incubation times, typically in the range of 12-24 hours, to allow for molecular rearrangement and annealing of defects.[7][8]

Caption: Kinetic stages of self-assembled monolayer formation on a gold surface.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for creating and characterizing SAMs using this compound. Adherence to these procedures is critical for achieving high-quality, reproducible results.

Materials and Equipment

| Reagents and Consumables | Equipment |

| This compound | Fume hood |

| High-purity ethanol (absolute, anhydrous) | Sonicator |

| Deionized (DI) water (18.2 MΩ·cm) | Nitrogen gas source |

| Piranha solution (7:3 H₂SO₄:H₂O₂) (EXTREME CAUTION) | Spin coater (optional) |

| Gold-coated substrates (e.g., silicon wafers, glass slides) | Contact angle goniometer |

| Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) | Ellipsometer |

| Phosphate-buffered saline (PBS) | X-ray photoelectron spectrometer (XPS) |

| Atomic force microscope (AFM) |

Safety Precaution: Piranha solution is extremely corrosive and reactive. It must be handled with extreme caution in a fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Never store Piranha solution in a sealed container.

Protocol 1: Gold Substrate Preparation

A pristine gold surface is paramount for the formation of a high-quality SAM. The following cleaning procedure is recommended:

-

Solvent Cleaning: Sonicate the gold substrates in a sequence of high-purity solvents, such as acetone, isopropanol, and finally ethanol, for 10-15 minutes each to remove organic contaminants.

-

Drying: Dry the substrates under a stream of high-purity nitrogen gas.

-

Oxidative Cleaning (Piranha Etch):

-

Carefully prepare the Piranha solution by slowly adding hydrogen peroxide to sulfuric acid. (WARNING: This reaction is highly exothermic).

-

Immerse the gold substrates in the freshly prepared Piranha solution for 5-10 minutes.

-

Rinse the substrates thoroughly with copious amounts of DI water.

-

-

Final Rinse and Drying: Rinse the substrates with absolute ethanol and dry them again under a stream of nitrogen. The cleaned substrates should be used immediately for SAM formation.

Protocol 2: SAM Formation

-

Prepare Thiol Solution: Prepare a 1 mM solution of this compound in absolute ethanol. The use of high-purity, anhydrous ethanol is crucial to minimize water contamination, which can affect monolayer quality.

-

Reduction of Disulfide Bond (Optional but Recommended): For applications requiring a free thiol for subsequent conjugation, the disulfide bond in this compound should be reduced prior to or during SAM formation. This can be achieved by adding a reducing agent like TCEP or DTT to the thiol solution. A 10-fold molar excess of the reducing agent is typically sufficient.

-

Immersion: Immerse the freshly cleaned gold substrates into the thiol solution in a clean, sealed container to prevent solvent evaporation and contamination.

-

Incubation: Allow the self-assembly process to proceed for 12-24 hours at room temperature. While initial monolayer formation is rapid, this extended incubation period is essential for the formation of a well-ordered, crystalline-like monolayer with minimal defects.

-

Rinsing: After incubation, remove the substrates from the thiol solution and rinse them thoroughly with fresh ethanol to remove any non-chemisorbed molecules.

-

Drying: Dry the SAM-coated substrates under a gentle stream of nitrogen gas.

Caption: Experimental workflow for the preparation of a this compound SAM.

Characterization of Self-Assembled Monolayers

Thorough characterization is essential to verify the formation, quality, and properties of the SAM. A combination of techniques is often employed to obtain a comprehensive understanding of the monolayer.

Contact Angle Goniometry: Assessing Surface Hydrophobicity

Contact angle goniometry is a simple yet powerful technique for qualitatively assessing the formation and uniformity of a SAM. The contact angle of a water droplet on the surface provides information about its hydrophobicity. A clean gold surface is hydrophilic, while a well-formed C6 thiol SAM will be more hydrophobic.

Expected Results:

| Surface | Expected Water Contact Angle (θ) |

| Clean Gold | < 20° |

| This compound SAM | 60° - 80° |

A uniform contact angle across the surface indicates a homogeneous monolayer.

Ellipsometry: Measuring Monolayer Thickness

Ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface.[9][10][11] This change is highly sensitive to the thickness and refractive index of thin films, making it ideal for determining the thickness of a SAM. For a C6 thiol, the expected thickness is on the order of a few nanometers.[3]

Typical Procedure:

-

Measure the ellipsometric parameters (Ψ and Δ) of the bare gold substrate.

-

After SAM formation, measure the ellipsometric parameters of the coated substrate at the same position.

-

Model the data using appropriate software, assuming a single-layer model for the SAM on the gold substrate, to determine the monolayer thickness.

X-ray Photoelectron Spectroscopy (XPS): Probing Elemental Composition and Chemical State

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a surface.[12][13] For a this compound SAM on gold, XPS can confirm the presence of sulfur, carbon, and oxygen, and importantly, can be used to verify the formation of the gold-thiolate bond.[2]

Key Spectral Regions to Analyze:

-

Au 4f: The peaks for metallic gold will be observed. The formation of the Au-S bond can sometimes lead to a small shift in the binding energy of the surface gold atoms.

-

S 2p: The S 2p spectrum will show a peak corresponding to the thiolate species bound to the gold surface. The binding energy will be different from that of a free thiol or a disulfide.

-

C 1s: The C 1s spectrum will show a main peak corresponding to the hydrocarbon backbone of the C6 chain.

Atomic Force Microscopy (AFM): Visualizing Surface Morphology

AFM is a high-resolution imaging technique that can provide topographical information about the SAM surface at the nanometer scale.[14][15][16][17] It can be used to assess the uniformity of the monolayer, identify defects, and measure the surface roughness. In some cases, with very high resolution, it is possible to visualize the molecular packing of the SAM.

Conclusion: A Versatile Platform for Surface Engineering

The use of this compound provides a robust and reliable method for the creation of well-defined self-assembled monolayers on gold surfaces. By understanding the underlying scientific principles and adhering to meticulous experimental protocols, researchers can create highly organized and functionalized surfaces for a wide range of applications in biology, chemistry, and materials science. The characterization techniques outlined in this guide are essential for validating the quality of the SAMs and ensuring the reliability of subsequent experiments.

References

-

Fast kinetics of thiolic self-assembled monolayer adsorption on gold: modeling and confirmation by protein binding. (2014). PubMed. Retrieved from [Link]

-

Self assembled monolayer formation of alkanethiols on gold. (n.d.). Institute of Solid State Physics. Retrieved from [Link]

-

Determining the Thicknesses of Thiol-on-Gold Monolayers by Spectroscopic Ellipsometry. (2020). ResearchGate. Retrieved from [Link]

-

Use of Self-Assembled Monolayers as Substrates for Atomic Force Imaging of Hydroxyapatite Crystals from Mammalian Skeletal Tissues. (1998). Langmuir. Retrieved from [Link]

-

This compound. (n.d.). Glen Research. Retrieved from [Link]

-

Self-Assembled Monolayers of Thiols on Metals: Surface Structures, Defects and Dynamics. (n.d.). Retrieved from [Link]

-

Spectroscopic Ellipsometry Investigation of a Sensing Functional Interface: DNA SAMs Hybridization. (2019). ResearchGate. Retrieved from [Link]

-

X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment. (2006). NIH. Retrieved from [Link]

-

Infrared Ellipsometric Study of Hydrogen-Bonded Long-Chain Thiolates on Gold: Towards Resolving Structural Details. (2012). MDPI. Retrieved from [Link]

-

A New Approach to Generate Thiol-terminated SAMs on Gold. (2007). Agilent. Retrieved from [Link]

-

Use of Self-Assembled Monolayers as Substrates for Atomic Force Imaging of Hydroxyapatite Crystals from Mammalian Skeletal Tissues. (n.d.). Retrieved from [Link]

-

Comparison of Self-Assembled Monolayers on Gold: Coadsorption of Thiols and Disulfides. (n.d.). DTIC. Retrieved from [Link]

-

Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry. (2013). ACS Publications. Retrieved from [Link]

-

Determining Surface Coverage of Self-Assembled Monolayers on Gold Electrodes. (n.d.). Retrieved from [Link]

-

In Situ Atomic Force Microscopy Studies on Nucleation and Self-Assembly of Biogenic and Bio-Inspired Materials. (2017). MDPI. Retrieved from [Link]

-

Chemical Mapping of Supramolecular Self-Assembled Monolayers via Atomic Force Microscopy-Based Infrared with a Nanometer-Scale Lateral Resolution. (2020). The Journal of Physical Chemistry Letters. Retrieved from [Link]

-

Imaging Orientation of a Single Molecular Hierarchical Self-Assembled Sheet: The Combined Power of a Vibrational Sum Frequency Generation Microscopy and Neural Network. (2022). NIH. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. agilent.com [agilent.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 3'-Thiol Modifier C6 S-S Glyc CPG, 1000 Å, Standard Loading, 1 g | LGC, Biosearch Technologies [biosearchtech.com]

- 7. if.tugraz.at [if.tugraz.at]

- 8. Fast kinetics of thiolic self-assembled monolayer adsorption on gold: modeling and confirmation by protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Infrared Ellipsometric Study of Hydrogen-Bonded Long-Chain Thiolates on Gold: Towards Resolving Structural Details | MDPI [mdpi.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. jinzhanggroup.pku.edu.cn [jinzhanggroup.pku.edu.cn]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

how to prevent reoxidation of reduced Thiol-Modifier C6 S-S

A Senior Application Scientist's Guide to Preventing Reoxidation and Ensuring Successful Conjugation

Welcome to the technical support guide for the Thiol-Modifier C6 S-S. This resource is designed for researchers, scientists, and drug development professionals who utilize thiol-modified oligonucleotides for conjugation, immobilization, and other advanced applications. As Senior Application Scientists, we understand that the success of your experiments hinges on the reactivity of the free sulfhydryl group. This guide provides in-depth, field-proven insights into the chemistry of thiol reduction, robust protocols to prevent reoxidation, and troubleshooting advice to navigate common experimental hurdles.

Section 1: Understanding the Challenge: The Chemistry of Thiol Reoxidation